molecular formula C9H9ClO2 B1590140 2-(2-Chlorophenyl)propanoic acid CAS No. 2184-85-2

2-(2-Chlorophenyl)propanoic acid

Cat. No. B1590140
CAS RN: 2184-85-2
M. Wt: 184.62 g/mol
InChI Key: DNBIDYXUQOSGDT-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

A solution of diisopropylamine (1.6 mL, 12 mmole) in 20 mL of THF at −78° was treated with n-BuLi (7.5 mL of a 1.6N solution in hexane, 12 mmole). The solution was stirred 10 minutes, and then treated with HMPA (2.16 mL, 12 mmole), and stirred an additional 2 minutes. A solution of o-chlorophenylacetic acid (850 mg, 5 mmole) in 4 mL of THF was added, the reaction was warmed to 23°, stirred 45 minutes, warmed to 50° and stirred for 5 minutes, and then cooled to 0°. Mel (1 mL) was added, the reaction was warmed to 23°, and stirred for 30 minutes. The reaction was diluted with H2O, acidified with HCl, and extracted with Et2O. The extracts were washed with 0.1N HCl, H2O, aqueous NaHSO3, dried, and the solvent removed, and gave the titled compounds as a white crystalline solid, 603 mg (66% yield). MS (ESI) 185 (MH+).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.16 mL
Type
reactant
Reaction Step Three
Quantity
850 mg
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[Li]CCCC.CN(P(N(C)C)(N(C)C)=O)C.[Cl:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][C:32]([OH:34])=[O:33].Cl>C1COCC1.CCCCCC.O>[Cl:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]([CH3:1])[C:32]([OH:34])=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
2.16 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
850 mg
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred an additional 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 23°
STIRRING
Type
STIRRING
Details
stirred 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 50°
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
ADDITION
Type
ADDITION
Details
Mel (1 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 23°
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The extracts were washed with 0.1N HCl, H2O, aqueous NaHSO3
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.